An In-Depth Technical Guide to 6-Bromo-indan-1-one 1,2-ethanediol ketal (CAS Number: 866848-94-4)
An In-Depth Technical Guide to 6-Bromo-indan-1-one 1,2-ethanediol ketal (CAS Number: 866848-94-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-indan-1-one 1,2-ethanediol ketal, with CAS number 866848-94-4, is a valuable synthetic intermediate in the field of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its strategic applications, particularly in the construction of complex pharmaceutical agents. The protection of the ketone functionality in 6-bromo-indan-1-one as a stable 1,2-ethanediol ketal allows for a wide range of subsequent chemical transformations on the indane scaffold, making it a key building block for targeted therapeutic development.
Introduction: The Strategic Importance of Protected Indanones
The indanone core is a privileged scaffold found in numerous natural products and pharmacologically active molecules.[1][2] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, which is crucial for specific interactions with biological targets. The precursor, 6-bromo-1-indanone, is a versatile starting material, offering a reactive ketone and a bromine-substituted aromatic ring for further functionalization.[3]
However, the reactivity of the ketone can interfere with many synthetic transformations intended for other parts of the molecule. Therefore, the protection of this carbonyl group is a critical step in multi-step syntheses. The formation of a 1,2-ethanediol ketal provides a robust protecting group that is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents. This guide focuses on the synthesis, properties, and applications of 6-Bromo-indan-1-one 1,2-ethanediol ketal, a key intermediate that leverages this protective strategy.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-indan-1-one 1,2-ethanediol ketal is presented in Table 1.
| Property | Value | Source |
| CAS Number | 866848-94-4 | [4][5] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [4][5] |
| Molecular Weight | 255.11 g/mol | [5] |
| Synonyms | 6-Bromo-1,1-(ethylenedioxo)-indane, 6-bromo-2,3-dihydrospiro[indene-1,2'-[6][7]dioxolane] | [5] |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran. | Inferred from structure |
Synthesis and Mechanism
The synthesis of 6-Bromo-indan-1-one 1,2-ethanediol ketal is achieved through the acid-catalyzed reaction of 6-bromo-1-indanone with ethylene glycol. This reaction, known as ketalization, is a reversible process where the equilibrium is driven towards the product by the removal of water.
Reaction Mechanism
The acid-catalyzed ketalization proceeds through the following steps:
-
Protonation of the carbonyl oxygen of 6-bromo-1-indanone by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the activated carbonyl carbon, forming a hemiacetal intermediate.
-
Protonation of the remaining hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion.
-
Intramolecular attack by the second hydroxyl group of the ethylene glycol moiety on the carbocation.
-
Deprotonation to yield the final ketal product and regenerate the acid catalyst.
Caption: Synthetic workflow for the preparation of 6-Bromo-indan-1-one 1,2-ethanediol ketal.
Experimental Protocol
This protocol is adapted from a general procedure for milligram-scale acid-catalyzed ketal formation.[6]
Materials:
-
6-Bromo-1-indanone (1 equivalent)
-
Ethylene glycol (2.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equivalents)
-
Toluene (to make a 0.2 M solution of the substrate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Dean-Stark trap (optional, for larger scale to remove water)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1-indanone.
-
Dissolve the starting material in toluene.
-
Add ethylene glycol and p-toluenesulfonic acid monohydrate to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 6-Bromo-indan-1-one 1,2-ethanediol ketal.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm. The bromine substitution will influence the splitting pattern.
-
Dioxolane Protons: A multiplet or two separate multiplets for the -OCH₂CH₂O- group, typically in the range of δ 3.9-4.2 ppm.
-
Indane Methylene Protons: Two triplets for the -CH₂CH₂- group of the indane core, likely in the regions of δ 2.8-3.1 ppm and δ 2.0-2.3 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Signals in the range of δ 120-150 ppm. The carbon attached to the bromine will have a characteristic chemical shift.
-
Ketal Carbon: A signal for the spiro carbon (C-1) typically around δ 105-115 ppm.
-
Dioxolane Carbons: A signal for the -OCH₂CH₂O- carbons, usually around δ 65 ppm.
-
Indane Methylene Carbons: Signals for the two methylene carbons of the indane ring, expected in the range of δ 25-40 ppm.
IR (Infrared) Spectroscopy:
-
Absence of Carbonyl Stretch: The most notable feature will be the absence of a strong C=O stretching band around 1700 cm⁻¹, which is characteristic of the starting indanone.
-
C-O Stretching: Strong C-O stretching bands in the region of 1050-1150 cm⁻¹ due to the ketal group.
-
Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak: The mass spectrum should show a molecular ion (M⁺) peak and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom. For C₁₁H₁₁BrO₂, the expected m/z values would be around 254 and 256.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of ethylene oxide or other fragments from the dioxolane ring.
Applications in Drug Discovery and Organic Synthesis
The primary role of 6-Bromo-indan-1-one 1,2-ethanediol ketal is as a protected building block in multi-step organic synthesis. The ketal protection allows for selective reactions at the aromatic ring, which would otherwise be complicated by the presence of the reactive ketone.
Caption: Synthetic pathways utilizing 6-Bromo-indan-1-one 1,2-ethanediol ketal.
Key applications include:
-
Metal-Catalyzed Cross-Coupling Reactions: The aryl bromide functionality is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. These allow for the introduction of a wide array of substituents at the 6-position of the indane core, including aryl, alkyl, vinyl, and amino groups.
-
Lithiation and Grignard Reagent Formation: The bromo group can be converted into an organolithium or Grignard reagent. These nucleophilic intermediates can then react with a variety of electrophiles to introduce new functional groups.
-
Synthesis of Biologically Active Molecules: Indanone derivatives have shown a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] By using the protected 6-bromo-indan-1-one, medicinal chemists can build complex molecules with potential therapeutic applications. For instance, the indanone scaffold is a key component of drugs like Donepezil, used for the treatment of Alzheimer's disease.[10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Bromo-indan-1-one 1,2-ethanediol ketal is not widely available, safety precautions can be inferred from the starting material, 6-bromo-1-indanone, and general laboratory safety practices.[11]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Hazard Identification (based on precursor and general chemical properties):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Conclusion
6-Bromo-indan-1-one 1,2-ethanediol ketal is a strategically important intermediate for organic synthesis, particularly in the realm of drug discovery. The ketal protecting group effectively masks the reactivity of the indanone carbonyl, enabling a diverse range of chemical modifications at the aromatic ring. This guide has provided a detailed overview of its properties, a practical synthesis protocol, and its key applications, underscoring its value to researchers and scientists in the development of novel and complex molecular architectures.
References
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Wright, A. C., Du, Y. E., & Stoltz, B. M. (2019). A Small-scale Procedure for Acid-catalyzed Ketal Formation. The Journal of Organic Chemistry, 84(17), 11258–11260. [Link]
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Krawczyk, H., & Gzella, A. K. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
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The Chemistry Behind 7-Bromo-2-methyl-1-indanone: Synthesis and Applications. (n.d.). Retrieved from [Link]
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Miao, Y., & Meng, Y. (2010). Spiro[1,3-dioxolane-2,3′-indolin]-2′-one. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 6), o1305. [Link]
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Oakwood Chemical. (n.d.). 6-Bromo-1-indanone. Retrieved from [Link]
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Pérez, M., et al. (2021). Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. Molecules, 26(2), 434. [Link]
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Sartori, G., et al. (2015). Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction. The Journal of Organic Chemistry, 80(21), 10738–10747. [Link]
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